![molecular formula C15H19ClN4OS B4118844 N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4118844.png)
N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide
Overview
Description
N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide, also known as IBT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBT belongs to the class of triazole-based compounds that have been extensively studied for their biological activities, including antifungal, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide is not fully understood, but it is believed to act by inhibiting the synthesis of ergosterol in fungal cells and inducing apoptosis in cancer cells. Ergosterol is an essential component of the fungal cell membrane, and its inhibition leads to membrane destabilization and cell death. In cancer cells, N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide induces apoptosis by activating the caspase cascade, leading to cell death.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide has been shown to have minimal toxicity and side effects in animal studies, making it a promising candidate for therapeutic applications. N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide has been shown to have a low affinity for human cytochrome P450 enzymes, reducing the risk of drug-drug interactions. In addition, N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and rapid clearance from the body.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide can be easily synthesized in large quantities, making it a cost-effective compound for scientific research. However, N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide has some limitations, including its limited water solubility and potential for oxidation in the presence of air and light.
Future Directions
There are several future directions for N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide research, including its potential as an antifungal and anticancer agent. N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide could be further optimized to improve its potency and selectivity for fungal and cancer cells. In addition, N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide could be used in combination with other antifungal and anticancer agents to enhance their efficacy and reduce their toxicity. Further studies are needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide and its potential therapeutic applications.
Scientific Research Applications
N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide has been extensively studied for its potential therapeutic applications, including its antifungal and anticancer properties. N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide has been shown to inhibit the growth of Candida albicans, a common fungal pathogen that causes infections in immunocompromised individuals. In addition, N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4OS/c1-9(2)7-13-18-15(20-19-13)22-10(3)14(21)17-12-6-4-5-11(16)8-12/h4-6,8-10H,7H2,1-3H3,(H,17,21)(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHWCQWZTGMQPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NN1)SC(C)C(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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